8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it suitable for sustainable chemistry practices. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of microwave irradiation helps in reducing reaction times and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents need to be optimized.
Condensation Reactions: It can form new heterocyclic compounds through condensation with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes like JAK1 and JAK2, which are involved in inflammatory and autoimmune diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research.
Mechanism of Action
The mechanism of action of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-A]pyridine: Similar structure but with different positioning of the bromine and methyl groups.
1,2,4-Triazolo[4,3-A]pyridine,3,8-dimethyl-: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs. The specific positioning of these groups can influence its interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKBZNAXGTEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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